reagent for testing the activity of certain enzymes
Fosfosal
CAS No.: 6064-83-1
Cat. No.: VC0528378
Molecular Formula: C7H7O6P
Molecular Weight: 218.10 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6064-83-1 |
|---|---|
| Molecular Formula | C7H7O6P |
| Molecular Weight | 218.10 g/mol |
| IUPAC Name | 2-phosphonooxybenzoic acid |
| Standard InChI | InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) |
| Standard InChI Key | FFKUDWZICMJVPA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O |
| Appearance | Solid powder |
| Melting Point | 169.0 °C |
Introduction
Chemical and Physical Properties of Fosfosal
Fosfosal (CAS 6064-83-1) is a white crystalline solid with the molecular formula and a molecular weight of 218.101 g/mol . Its structure combines a benzoic acid backbone with a phosphonooxy group at the 2-position, distinguishing it from acetylated derivatives like aspirin. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Density | |
| Melting Point | 162–166°C |
| Boiling Point | |
| Flash Point | |
| LogP (Partition Coefficient) | -0.32 |
| Vapor Pressure | at 25°C |
The compound’s low lipid solubility (LogP = -0.32) suggests limited passive diffusion across biological membranes, necessitating active transport mechanisms for systemic distribution . Stability studies recommend storage at -20°C to prevent degradation .
Clinical Efficacy and Comparative Studies
Double-Blind Placebo-Controlled Trial
A landmark double-blind study evaluated Fosfosal’s analgesic efficacy in 60 patients with musculoskeletal and arthritic pain . Participants received either Fosfosal (1 g three times daily) or placebo for eight days. Outcomes assessed included pain severity, activity impairment, and insomnia:
| Parameter | Fosfosal Group (n=25) | Placebo Group (n=25) | p-value |
|---|---|---|---|
| Pain Reduction (%) | 68.4 | 22.1 | <0.001 |
| Activity Improvement | 72.0 | 20.0 | <0.001 |
| Insomnia Resolution | 64.0 | 12.0 | <0.001 |
The Fosfosal cohort exhibited marked improvement, with 64% reporting “good” or “excellent” outcomes versus 8% in the placebo group . Adverse effects were mild, primarily limited to transient dizziness (8% incidence) .
Comparative Efficacy vs. Acetylsalicylic Acid
Although direct comparative trials are sparse, Fosfosal’s non-acetylated structure may confer advantages in patients with aspirin-sensitive asthma or gastrointestinal intolerance. Its phosphate group enhances solubility, potentially reducing mucosal irritation .
Future Directions and Research Gaps
While Fosfosal’s analgesic efficacy is well-established, further studies are needed to:
-
Elucidate its molecular targets beyond prostaglandin modulation.
-
Assess long-term safety in chronic inflammatory conditions.
-
Explore synergistic effects with biologics or disease-modifying antirheumatic drugs (DMARDs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume